N-(3-bromophenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide
Description
N-(3-bromophenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide is a synthetic small molecule characterized by a piperidine core functionalized with a sulfonyl group at position 1 and a carboxamide group at position 2. The sulfonyl group is linked to a 5-chlorothiophene moiety, while the carboxamide nitrogen is substituted with a 3-bromophenyl group.
Properties
IUPAC Name |
N-(3-bromophenyl)-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN2O3S2/c17-11-4-3-5-12(10-11)19-16(21)13-6-1-2-9-20(13)25(22,23)15-8-7-14(18)24-15/h3-5,7-8,10,13H,1-2,6,9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCKSNJGRADULB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-bromophenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article will explore its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a piperidine core substituted with a bromophenyl group and a chlorothiophenesulfonyl moiety. Its chemical structure can be represented as follows:
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes involved in metabolic pathways. Particularly, sulfonamide derivatives have shown significant activity against protein tyrosine phosphatases (PTPs), which are critical in regulating cellular functions such as growth, differentiation, and metabolism.
Anticancer Activity
Recent studies have highlighted the anticancer potential of sulfonamide derivatives. For instance, compounds similar to this compound have demonstrated inhibitory effects on cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.
| Compound | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| Compound A | 5.4 | MCF-7 | Apoptosis |
| Compound B | 12.3 | HeLa | Cell Cycle Arrest |
Inhibition of Protein Tyrosine Phosphatases (PTPs)
The compound's structural features suggest it may act as a PTP inhibitor. Inhibitors of PTPs are being investigated for their roles in diabetes and obesity management due to their influence on insulin signaling pathways.
| PTP Target | Ki (µM) | Selectivity |
|---|---|---|
| PTP1B | 0.00068 | High |
| CD45 | 77 | Moderate |
| LAR | >500 | Low |
Case Studies
-
Diabetes Management : A study evaluated the effects of a related sulfonamide compound on glucose metabolism in diabetic models. The compound improved insulin sensitivity and reduced blood glucose levels significantly.
- Model : C57BL/KsJ-db/db mice
- Results : Enhanced glucose tolerance and normalized serum lipid profiles.
-
Osteoporosis Treatment : Another investigation focused on the compound's ability to inhibit cathepsin K, an enzyme implicated in bone resorption. The study found that derivatives showed promising results in reducing bone loss.
- In Vitro IC50 : 13.52 µM against cathepsin K.
- Mechanism : Binding to the active site of cathepsin K, preventing its activity.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Core Structural Variations
Piperidine Carboxamide Position
- Target Compound : The carboxamide group is at position 2 of the piperidine ring.
- Analog 1 (CAS 899732-25-3) : Features a piperidine-4-carboxamide group, altering the spatial orientation of the carboxamide relative to the sulfonyl group .
- Analog 2 (Compound 9, ) : Contains a piperidine-4-carboxamide linked to a phenylcarbamoylmethyl group, differing in both carboxamide position and substituent complexity .
Sulfonyl Group Substituents
- Analog 3 () : Derivatives with 3-fluorophenyl, 3-chlorophenyl, or 3-bromophenyl sulfonyl groups highlight halogen-dependent activity trends in multitarget inhibitors .
- Analog 4 (CAS 1049866-11-6) : Substitutes the 5-chlorothiophen-2-yl sulfonyl group with a dihydrodioxin ring, reducing sulfur-mediated reactivity .
Halogenation Effects
- Bromine vs. Chlorine : The 3-bromophenyl group in the target compound enhances lipophilicity and van der Waals interactions compared to chlorine analogs (e.g., N-(3-chlorophenyl)- derivatives in ). Bromine’s larger atomic radius may improve binding affinity in hydrophobic pockets .
- 5-Chlorothiophene : This moiety balances electronegativity and steric bulk, contrasting with bromofuran-based analogs (e.g., CAS 941958-40-3), where furan oxygen alters hydrogen-bonding capacity .
Molecular Weight and Solubility
Structural and Crystallographic Insights
- Planarity and Hydrogen Bonding : The target compound’s 3-bromophenyl and 5-chlorothiophen-2-yl groups may adopt a near-planar conformation, similar to N-(3-chloro-2-methylphenyl) analogs, facilitating π-stacking and N–H···O hydrogen bonds (as seen in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
